molecular formula C21H34N2O4 B5860383 3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide

3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B5860383
M. Wt: 378.5 g/mol
InChI Key: YAKDOBBEJLMLTE-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide is a synthetic compound belonging to the class of substituted benzamides. This compound is characterized by the presence of three ethoxy groups attached to a benzene ring and a piperidine moiety linked via an amide bond. It is known for its potential therapeutic properties and is often explored in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 1-propyl-4-piperidinol.

    Formation of Amide Bond: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 1-propyl-4-piperidinol to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid or 3,4,5-triethoxybenzaldehyde.

    Reduction: Formation of 3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with receptors or enzymes involved in neurotransmission or inflammatory responses.

    Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(1-propylpiperidin-4-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide: Similar structure but with an isopropyl group instead of a propyl group.

    3,4,5-trimethoxy-N-p-tolylbenzamide: Similar structure but with a p-tolyl group instead of a piperidine moiety.

Uniqueness

3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific combination of ethoxy groups and the propylpiperidinyl moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3,4,5-triethoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-5-11-23-12-9-17(10-13-23)22-21(24)16-14-18(25-6-2)20(27-8-4)19(15-16)26-7-3/h14-15,17H,5-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKDOBBEJLMLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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